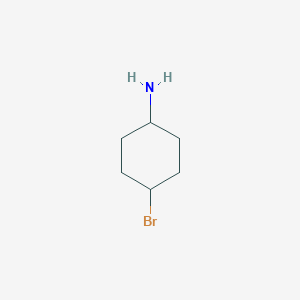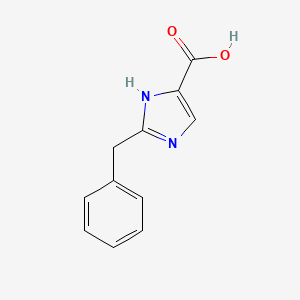
Dimethyl terephthalate-2,3,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl terephthalate-2,3,5,6-d4 is a deuterated form of dimethyl terephthalate, an organic compound with the formula C10D4H6O4. It is a white solid that melts to give a distillable colorless liquid . This compound is used primarily in scientific research due to its isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl terephthalate-2,3,5,6-d4 can be synthesized through the esterification of terephthalic acid with deuterated methanol. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of terephthalic acid with deuterated methanol, followed by purification steps such as distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl terephthalate-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to terephthalic acid.
Reduction: It can be reduced to dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: Dimethyl 1,4-cyclohexanedicarboxylate.
Substitution: Various substituted dimethyl terephthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl terephthalate-2,3,5,6-d4 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development to study the metabolism and pharmacokinetics of deuterated drugs.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
Mécanisme D'action
The mechanism of action of dimethyl terephthalate-2,3,5,6-d4 involves its incorporation into chemical reactions where the deuterium atoms can be traced. This allows researchers to study reaction pathways, mechanisms, and the fate of the compound in various environments. The molecular targets and pathways involved depend on the specific application and reaction being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling.
Dimethyl (terephthalate-13C8): Another isotopically labeled compound, used for tracing carbon atoms in reactions.
Dimethyl terephthalate-1-13C: Labeled with carbon-13 at a specific position, used for detailed mechanistic studies.
Uniqueness
Dimethyl terephthalate-2,3,5,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Propriétés
IUPAC Name |
dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVHXUHUFLZGK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482015 |
Source


|
| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74079-01-9 |
Source


|
| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














